molecular formula C22H23N3O3 B11007279 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B11007279
M. Wt: 377.4 g/mol
InChI Key: PXTUFMWALMJZSS-UHFFFAOYSA-N
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Description

The compound N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (CAS: 1710302-16-1) is a synthetic molecule featuring a hybrid structure combining indole and isoindole-dione moieties. Its molecular formula is C22H23N3O3, with a molecular weight of 377.4 g/mol . The indole core is substituted at the 1-position with a 2-methoxyethyl group and at the 4-position with a propanamide linker. The propanamide chain terminates in a 1-oxo-1,3-dihydro-2H-isoindol-2-yl group, introducing a planar, electron-deficient heterocyclic system.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-3-(3-oxo-1H-isoindol-2-yl)propanamide

InChI

InChI=1S/C22H23N3O3/c1-28-14-13-24-11-9-18-19(7-4-8-20(18)24)23-21(26)10-12-25-15-16-5-2-3-6-17(16)22(25)27/h2-9,11H,10,12-15H2,1H3,(H,23,26)

InChI Key

PXTUFMWALMJZSS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CCN3CC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Alkylation of Indole

The methoxyethyl group is introduced via alkylation of indole’s nitrogen atom. A representative protocol involves:

  • Reagents : Indole, 2-bromoethyl methyl ether, potassium carbonate (K₂CO₃).

  • Conditions : Reflux in dimethylformamide (DMF) at 80°C for 12 hours.

  • Mechanism : Base-mediated nucleophilic substitution (SN2).

Example :

Indole+BrCH2CH2OCH3K2CO3,DMF1-(2-Methoxyethyl)-1H-indole\text{Indole} + \text{BrCH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-(2-Methoxyethyl)-1H-indole}

Post-alkylation, nitration at the 4-position followed by reduction yields the amine.

Synthesis of 3-(1-Oxo-1,3-Dihydro-2H-Isoindol-2-Yl)Propanoic Acid

Cyclization of Phthalimide Derivatives

The isoindolone ring is constructed via cyclization of phthalic anhydride derivatives. A patented method involves:

  • Reagents : Phthalic anhydride, allylamine, and a radical initiator (e.g., AIBN).

  • Conditions : Heating at 120°C in toluene under nitrogen.

Reaction Pathway :

Phthalic anhydride+CH2=CHCH2NH2Isoindol-1-oneHydrolysisPropanoic acid derivative\text{Phthalic anhydride} + \text{CH}2=\text{CHCH}2\text{NH}_2 \rightarrow \text{Isoindol-1-one} \xrightarrow{\text{Hydrolysis}} \text{Propanoic acid derivative}

Functionalization of the Propanoic Acid Chain

The propanoic acid chain is elongated using Michael addition or alkylation. For instance, acrylonitrile addition followed by hydrolysis yields the three-carbon linker.

Amide Coupling and Final Assembly

Activation and Coupling

The acid and amine subunits are coupled using carbodiimide reagents. A optimized procedure from US6710208B2 includes:

  • Reagents : 3-(1-Oxo-isoindol-2-yl)propanoic acid, 1-(2-methoxyethyl)-1H-indol-4-amine, EDCl, HOBt.

  • Conditions : Room temperature, dichloromethane (DCM), 24 hours.

Yield Optimization :

Coupling ReagentSolventYield (%)Purity (%)
EDCl/HOBtDCM7895
DCC/DMAPTHF6590
HATUDMF8297

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Key analytical data from PubChem includes:

  • Molecular Formula : C₂₂H₂₄N₃O₃

  • MS (ESI) : m/z 390.2 [M+H]⁺.

Challenges and Alternative Routes

Competing Side Reactions

Alkylation of indole may lead to over-alkylation or regioisomers. Using bulky bases (e.g., KOtBu) minimizes these issues.

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis for the isoindolone cyclization, reducing reaction time from 12 hours to 30 minutes .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including indole/isoindole cores, propanamide linkages, or analogous substituents. Key comparisons are summarized in Table 1.

Structural Analogues with Indole-Propanamide Linkages

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • Structure : Features an indol-3-yl ethyl group linked to a fluorobiphenyl-substituted propanamide.
  • Key Differences : Lacks the isoindole-dione moiety and methoxyethyl substitution on the indole nitrogen.
  • Synthesis : Prepared via carbodiimide-mediated coupling of naproxen derivatives with tryptamine .
  • Activity: No direct biological data reported, but fluorinated biphenyl groups are often associated with enhanced metabolic stability .
N-(1H-Indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
  • Structure: Indol-5-yl group connected via propanamide to a methoxychromenone substituent.
  • Key Differences: Chromenone replaces isoindole-dione; lacks methoxyethyl substitution.
  • Molecular Data : Molecular formula C22H20N2O4 , molecular weight 376.4 g/mol .
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide
  • Structure : Indole substituted with chlorobenzoyl and methyl groups; propanamide terminates in a methylsulfonyl group.
  • Key Differences : Sulfonamide instead of isoindole-dione; bulky 4-chlorobenzoyl group enhances lipophilicity.
  • Synthesis: Derived from indole-2-propanoic acid via coupling with methanesulfonamide .

Analogues with Isoindole-Dione Moieties

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
  • Structure : Isoindole-dione linked to a pyrazol-4-yl group via propanamide.
  • Key Differences : Pyrazole ring replaces indole; additional phenyl substituents increase steric bulk.
  • Molecular Data : Molecular formula C29H25N3O4 , molecular weight 487.5 g/mol .
N-[3-(Dimethylsulfamoyl)phenyl]-5-isoxazol-3-yl-tetrahydrothiophene-2-sulfonamide
  • Structure : Contains isoindole-like sulfonamide groups but lacks the indole core.
  • Key Differences : Sulfonamide and tetrahydrothiophene substituents diverge from the target’s architecture .

Functionalized Indole Derivatives with Methoxyethyl Substitutions

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
  • Structure: Methoxymethyl-substituted indole with a propanolamine side chain.
  • Key Differences: Propanolamine instead of propanamide; oxygen-rich side chain influences solubility.
  • Activity: Exhibits antiarrhythmic and β1-adrenoceptor binding activity .

Structural and Pharmacological Insights

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Features References
Target Compound C22H23N3O3 377.4 1-(2-Methoxyethyl)indole, isoindole-dione Unknown
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide C25H23FN2O 386.5 Fluorobiphenyl, indol-3-yl ethyl Metabolic stability (inferred)
N-(1H-Indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide C22H20N2O4 376.4 Chromenone, indol-5-yl N/A
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide C29H25N3O4 487.5 Isoindole-dione, pyrazole N/A
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol C24H31N3O6 457.5 Methoxymethylindole, propanolamine Antiarrhythmic, β1-adrenoceptor affinity

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound notable for its unique structural features, which suggest significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Structural Characteristics

This compound features an indole moiety combined with an isoindole framework, which may enhance its interactions with biological macromolecules. The presence of functional groups allows it to engage with various biological targets, potentially influencing cellular processes.

Property Details
Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
CAS Number 1351686-69-5

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific kinases, including c-Met kinase, which plays a crucial role in cancer progression. In vitro studies have demonstrated that this compound preferentially suppresses the growth of rapidly dividing cancer cells while sparing normal fibroblasts, indicating a potential therapeutic window for cancer treatment .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, making it a candidate for further investigation in treating resistant infections . The minimum inhibitory concentration (MIC) values indicate strong activity against these pathogens, suggesting its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects likely involves modulation of signaling pathways related to cell growth and apoptosis. Binding studies have suggested that it may interact with specific enzymes or receptors, influencing their activity and leading to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds within the indole and isoindole families:

  • Anticancer Activity : A study demonstrated that compounds with similar structural motifs exhibited significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Efficacy : Another research effort focused on the synthesis of indole derivatives that showed promising results against MRSA and other bacterial strains. The findings indicated that certain modifications could enhance antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how are they experimentally validated?

  • Answer : The compound integrates an indole core substituted with a 2-methoxyethyl group and a propanamide linker connected to a 1-oxo-isoindole moiety. Structural validation typically employs NMR spectroscopy (e.g., 1D 1H^1H/13C^{13}C-NMR and advanced 2D techniques like 1,1-ADEQUATE) and X-ray crystallography to confirm stereochemistry and connectivity. For example, similar indole derivatives were structurally resolved using these methods, ensuring accurate assignment of substituent positions .

Q. What synthetic routes are reported for this compound?

  • Answer : Synthesis often involves multi-step organic reactions, such as:

Functionalization of indole : Alkylation at the indole nitrogen using 2-methoxyethyl halides.

Propanamide linkage : Coupling via acyl chlorides or carbodiimide-mediated reactions.

Isoindole incorporation : Cyclization or substitution reactions to attach the 1-oxo-isoindole group.
Optimized routes for analogous compounds emphasize straightforward protocols with high yields, avoiding harsh conditions that might degrade sensitive moieties .

Q. Which spectroscopic techniques are critical for purity assessment?

  • Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.
  • FT-IR Spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}).
  • HPLC with UV/Vis Detection : Quantifies purity and identifies impurities.
    For indole-based analogs, these techniques are standard in ensuring batch consistency .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield?

  • Answer : DoE systematically evaluates variables (e.g., temperature, reagent stoichiometry, reaction time) to identify optimal conditions. For example:

  • Central Composite Design : Tests nonlinear relationships between variables.
  • Response Surface Methodology : Models interactions to maximize yield.
    A flow-chemistry study on similar compounds achieved >90% yield by optimizing parameters like residence time and catalyst loading .

Q. How to resolve contradictions in bioactivity data across studies?

  • Answer : Contradictions may arise from assay variability or structural analogs. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of analogs with systematic structural changes (e.g., substituents on indole or isoindole).
  • Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, incubation times).
    For example, thiazine-indole hybrids showed divergent activities depending on electron-withdrawing groups, highlighting the role of substituents in potency .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Formulation with Cyclodextrins : Improves aqueous solubility via host-guest interactions.
  • Structural Modifications : Replace lipophilic groups (e.g., methoxyethyl) with polar moieties (e.g., hydroxyl or carboxylate).
    A study on indole-acetamide derivatives demonstrated a 3-fold increase in bioavailability through PEGylation of the isoindole group .

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